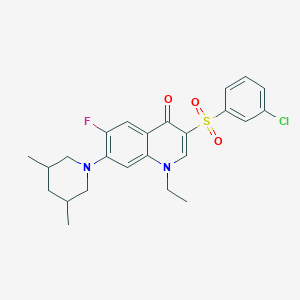

![molecular formula C22H18N2O5S B2440832 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide CAS No. 1797761-81-9](/img/structure/B2440832.png)

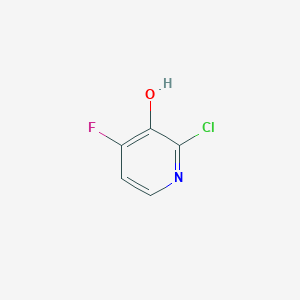

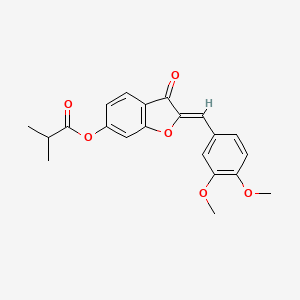

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide” is a complex organic compound. It is related to a series of compounds that have been synthesized and evaluated for their anticancer activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were also synthesized and evaluated for their antitumor activities .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the title molecule of a related compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. These reactions include Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the C-O double bond distance in a related compound was found to be 1.173(4) Å .Aplicaciones Científicas De Investigación

Anticancer and Antiviral Activities

Research has demonstrated that derivatives of the compound have shown potential in various therapeutic areas, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. A study by Ş. Küçükgüzel et al. (2013) elaborates on the synthesis and characterization of celecoxib derivatives, potentially hinting at the structural similarity or relevance with the compound mentioned. These derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. Additionally, some compounds displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential antiviral applications (Ş. Küçükgüzel et al., 2013).

Mechanisms of Action in Eating Disorders

Another study by L. Piccoli et al. (2012) evaluated the effects of selective orexin receptor antagonists in a binge eating model in female rats. Although the compounds studied are different, they provide insight into the complex mechanisms governing compulsive food intake and the potential for pharmacological intervention in eating disorders. This research underscores the importance of targeting specific receptors to modulate feeding behaviors without inducing side effects such as sleepiness (L. Piccoli et al., 2012).

Anti-Tumor Agents

The synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, as conducted by S. M. Gomha et al. (2016), revealed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The structural attributes and bioactivity outcomes of these compounds underscore the potential of incorporating specific functional groups to enhance therapeutic efficacy against cancer (S. M. Gomha et al., 2016).

Copper-Catalyzed Reactions

Research on copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides by Subhadip De et al. (2017) presents a novel approach to Goldberg amidation. This study demonstrates the versatility of copper catalysis in facilitating the synthesis of complex molecules, offering insights into methodologies that could be applicable to the synthesis or modification of compounds like N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide (Subhadip De et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(5-benzoylthiophen-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S/c25-20(15-4-2-1-3-5-15)19-9-7-16(30-19)12-24-22(27)21(26)23-11-14-6-8-17-18(10-14)29-13-28-17/h1-10H,11-13H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMYIAOJWUUQRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

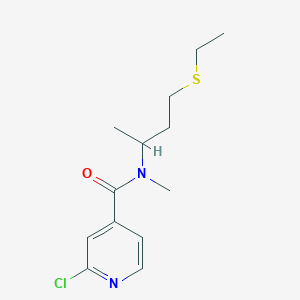

![N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2440752.png)

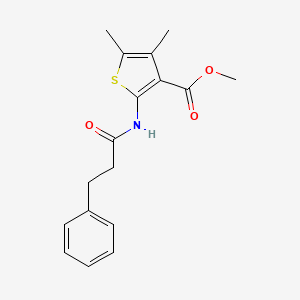

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2440756.png)

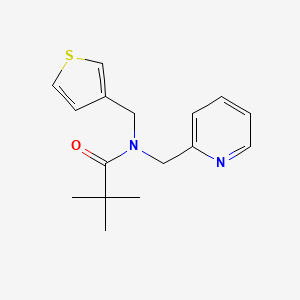

![8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2440770.png)

![2-(pyridin-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2440772.png)